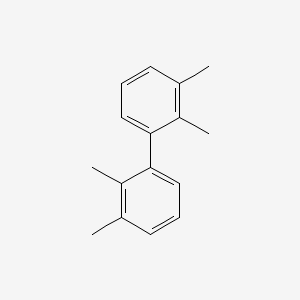

2,2',3,3'-Tetramethylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7495-46-7 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-2,3-dimethylbenzene |

InChI |

InChI=1S/C16H18/c1-11-7-5-9-15(13(11)3)16-10-6-8-12(2)14(16)4/h5-10H,1-4H3 |

InChI Key |

NGDMCVXWKKYGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC(=C2C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 ,3,3 Tetramethylbiphenyl and Its Precursors

Transition Metal-Catalyzed Coupling Reactions

Nickel-Catalyzed Homocoupling Strategies

Nickel-catalyzed homocoupling of aryl halides presents a direct and effective method for the synthesis of symmetrical biaryl compounds like 2,2',3,3'-tetramethylbiphenyl. This strategy involves the coupling of two molecules of a halogenated precursor, such as 1-bromo-2,3-dimethylbenzene.

The homocoupling of 1-bromo-2,3-dimethylbenzene is a key reaction to form the target compound. This reaction is typically promoted by a low-valent nickel catalyst, which is often generated in situ from a stable nickel(II) salt by using a stoichiometric amount of a reducing agent, such as zinc metal. researchgate.net The reaction is generally carried out in an inert atmosphere to prevent the deactivation of the oxygen-sensitive catalyst. google.com Solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed. google.comnih.gov The addition of ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the catalyst's activity and stability. researchgate.net

A typical procedure involves activating zinc powder, followed by the addition of a nickel(II) salt, a ligand, and the aryl halide solution in a suitable solvent. researchgate.net The reaction mixture is then heated to facilitate the coupling. Yields for homocoupling reactions of aryl bromides can be quite high, often exceeding 90% for various substituted substrates. researchgate.net

Table 1: Representative Conditions for Nickel-Catalyzed Homocoupling of Aryl Halides

| Parameter | Condition | Source |

|---|---|---|

| Aryl Halide | 1-Bromo-2,3-dimethylbenzene | guidechem.com |

| Catalyst | NiBr₂(PPh₃)₂ or NiBr₂·dimethoxyethane | researchgate.netnih.gov |

| Reducing Agent | Zinc (activated powder) | researchgate.net |

| Ligand | Triphenylphosphine (B44618) (PPh₃) or Diazabutadiene ligands | researchgate.netnih.gov |

| Solvent | THF or DMF | researchgate.netnih.gov |

| Additives | Tetraethylammonium (B1195904) iodide (Et₄NI) | nih.gov |

| Temperature | Room temperature to 70°C | researchgate.netnih.gov |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | google.com |

Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂] is a widely used, air-stable precatalyst for homocoupling reactions. nih.gov In the presence of a reducing agent like zinc powder, NiCl₂(PPh₃)₂ is reduced in situ to a catalytically active Ni(0) species. nih.gov This method is effective for the homocoupling of a variety of aryl halides, including aryl bromides and chlorides. nih.gov

The reaction conditions typically involve treating the aryl halide with catalytic amounts of NiCl₂(PPh₃)₂ and excess zinc powder in a polar aprotic solvent such as DMF. nih.gov The addition of excess triphenylphosphine can sometimes improve yields. nih.gov The use of iodide sources, like tetraethylammonium iodide (Et₄NI), has also been shown to accelerate the rate of homocoupling. nih.gov While electron-deficient aryl halides tend to show higher reactivity, the system is also effective for electron-rich and sterically hindered substrates. nih.gov

The mechanism of nickel-catalyzed homocoupling of aryl halides has been a subject of extensive study and is understood to involve a complex catalytic cycle with nickel cycling through various oxidation states (Ni(0), Ni(I), Ni(II), and sometimes Ni(III)).

The generally accepted cycle begins with the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by the reducing agent (e.g., Zn). The Ni(0) complex then undergoes oxidative addition with the aryl halide (Ar-X) to form a Ni(II) intermediate, Ar-Ni(II)-X. The pathway to the biaryl product (Ar-Ar) from this intermediate can vary.

One proposed pathway involves the reaction of the Ar-Ni(II)-X intermediate with another Ni(0) species or further reduction to a Ni(I) species (Ar-Ni(I)). Another possibility is a transmetalation-like step if organozinc reagents are formed in situ. However, a prominent mechanistic proposal involves the disproportionation of two Ar-Ni(II)-X molecules or a reaction between Ar-Ni(II)-X and a Ni(I) intermediate to form a Ni(III) species, Ar₂Ni(III)X. The final biaryl product is then formed via reductive elimination from this Ni(III) complex, regenerating a Ni(I) species that continues the catalytic cycle. The exact operative mechanism can be influenced by the specific ligands, solvent, and additives used in the reaction.

Dichlorobis(triphenylphosphine)nickel(II)-Mediated Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and are particularly useful for synthesizing unsymmetrical biaryls. However, for symmetrical compounds like this compound, a Suzuki-Miyaura homocoupling approach or a cross-coupling using the same aryl groups can be employed.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgresearchgate.net To synthesize this compound, one could couple 1-bromo-2,3-dimethylbenzene with 2,3-dimethylphenylboronic acid. iucr.org

This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. researchgate.net The catalytic cycle involves a Pd(0) catalyst, which undergoes oxidative addition to the aryl halide. This is followed by a transmetalation step with the boronic acid (which is activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

A variety of palladium sources, such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], can be used. iucr.org The reaction requires a base, like sodium carbonate or potassium phosphate, and is typically carried out in a mixture of an organic solvent (e.g., acetonitrile, toluene, or THF) and water. iucr.org The synthesis of a related isomer, 2,3,3',4'-tetramethylbiphenyl, has been reported with excellent yield using a Suzuki cross-coupling reaction between 3,4-dimethylbromobenzene and 2,3-dimethylphenylboronic acid, highlighting the efficacy of this method for creating sterically hindered tetramethylbiphenyls. iucr.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling for Tetramethylbiphenyl Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Aryl Halide | 1-Bromo-2,3-dimethylbenzene | iucr.org |

| Boronic Acid | 2,3-Dimethylphenylboronic acid | iucr.org |

| Catalyst | Palladium(II) acetate [Pd(OAc)₂] | iucr.org |

| Ligand | Triphenylphosphine (PPh₃) | iucr.org |

| Base | Sodium Carbonate (Na₂CO₃) | iucr.org |

| Solvent | Acetonitrile/Water mixture | iucr.org |

| Temperature | Reflux | iucr.org |

| Atmosphere | Inert (e.g., Nitrogen) | iucr.org |

Boronic Acid Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. acs.org This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide. wikipedia.org For the synthesis of this compound, this methodology would involve the coupling of a 2,3-dimethylphenylboronic acid with a halogenated 2,3-dimethylbenzene.

A key precursor for this synthesis is 2,3-dimethylphenylboronic acid. google.comlookchem.comnasa.gov The synthesis of asymmetrical tetramethylbiphenyls, such as the 2,3,3',4'-isomer, has been successfully achieved in high yields using the Suzuki cross-coupling of precursors like 3,4-dimethylbromobenzene and 2,3-dimethylphenylboronic acid. wiley.com This demonstrates the viability of this approach for constructing tetramethylbiphenyl scaffolds. The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate with a phosphine (B1218219) ligand like triphenylphosphine, in the presence of a base. wiley.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Tetramethylbiphenyl Synthesis

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,3-Dimethylphenylboronic acid | 3-Bromo-1,2-dimethylbenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Acetonitrile/Water | Reflux | High | wiley.com |

This table presents generalized conditions based on the synthesis of related tetramethylbiphenyl isomers. Specific conditions for this compound may vary.

C-H Functionalization for Biphenyl (B1667301) Construction

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the construction of C-C bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. organic-chemistry.org The oxidative coupling of arenes via C-H/C-H activation presents a direct route to biaryl compounds. acs.org

The palladium-catalyzed aerobic oxidative homocoupling of unactivated arenes is a notable example. For instance, the oxidative coupling of o-xylene (B151617) has been studied for the production of tetramethyl-biphenyl isomers. wikipedia.org Research has demonstrated that using a palladium catalyst, such as Pd(OAc)₂, under an oxygen atmosphere at elevated temperatures can yield a mixture of tetramethylbiphenyl isomers, including 3,4,3',4'-tetramethylbiphenyl. wikipedia.orgacs.org This cross-dehydrogenative coupling (CDC) highlights a potential pathway to this compound through the direct coupling of two o-xylene molecules at the 3-position. The reaction often requires an acid co-catalyst and can be performed in a continuous flow reactor to enhance safety and scalability when using pure oxygen. wikipedia.org

Table 2: Example of C-H/C-H Oxidative Coupling of o-Xylene

| Substrate | Catalyst | Oxidant | Additive | Solvent | Temperature | Pressure | Product(s) | Reference |

|---|

This table illustrates the general conditions for the oxidative coupling of o-xylene. The specific yield of the 2,2',3,3'-isomer is dependent on regioselectivity.

Ullmann Condensation and Related Coupling Processes

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-promoted coupling of two molecules of an aryl halide. umass.eduarkat-usa.org This reaction typically requires high temperatures and stoichiometric amounts of copper, often in the form of copper powder or bronze. google.comumass.edu The reactivity of the aryl halide follows the trend I > Br > Cl. For the synthesis of this compound, the Ullmann condensation would involve the homocoupling of a 3-halo-o-xylene, such as 3-iodo- or 3-bromo-1,2-dimethylbenzene.

While modern catalytic systems have been developed, the traditional Ullmann reaction remains relevant, particularly for large-scale industrial syntheses. nih.gov The reaction is often performed neat or in a high-boiling polar solvent like nitrobenzene (B124822) or dimethylformamide (DMF). google.com Ligand-assisted Ullmann reactions have been developed to improve yields and moderate reaction conditions. researchgate.netnih.gov

Table 3: General Parameters for Ullmann Biaryl Synthesis

| Reactant | Coupling Agent | Solvent | Temperature | Key Features | Reference(s) |

|---|---|---|---|---|---|

| 3-Halo-o-xylene (I, Br) | Copper powder/bronze | DMF, Nitrobenzene, or solvent-free | >200 °C | Classic method, harsh conditions | google.comumass.edu |

This table outlines the general conditions applicable to the synthesis of this compound via the Ullmann reaction.

Grignard Reaction-Based Syntheses

Utilization of Organomagnesium Reagents from Halogenated Aromatic Precursors

Grignard reagents are versatile organometallic compounds widely used in organic synthesis for forming carbon-carbon bonds. The synthesis of this compound can be achieved using a Grignard reagent derived from a halogenated o-xylene. umass.edu This involves reacting a compound such as 3-chloro-o-xylene or 3-bromo-o-xylene (B48128) with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding 2,3-dimethylphenylmagnesium halide. This Grignard reagent can then undergo a coupling reaction to yield the desired tetramethylbiphenyl.

A specific method involves the preparation of a Grignard reagent from halogenated o-xylene by reacting it with magnesium and a catalytic amount of iodine in an organic solvent. umass.edu The subsequent coupling of this Grignard reagent is then promoted by a catalyst to form the tetramethylbiphenyl product. umass.edu

Catalytic Enhancements in Grignard Coupling for Tetramethylbiphenyls

The coupling of Grignard reagents to form biaryl compounds is often facilitated by a transition metal catalyst. This approach, known generally as Kumada coupling, was one of the first successful cross-coupling reactions. While palladium is a common catalyst, other metals like nickel and iron have proven effective and offer advantages in terms of cost. nih.govnih.gov

A patented method for the preparation of tetramethylbiphenyl utilizes a manganese-based catalyst for the coupling of the Grignard reagent derived from halogenated o-xylene. umass.edu The process involves the formation of the Grignard reagent, which is then subjected to a coupling reaction in the presence of a manganese catalyst, such as a manganese salt. This method is noted for its simple operation and mild reaction conditions. umass.edu Another patent describes the use of an organic nickel catalyst for the coupling of a xylene halide with its corresponding dimethylbenzene magnesium halide. lookchem.com The use of iron catalysts, often in combination with co-solvents like N-methylpyrrolidone (NMP) or TMEDA, has also been extensively studied for the cross-coupling of Grignard reagents with aryl halides. nih.gov

Table 4: Manganese-Catalyzed Grignard Coupling for Tetramethylbiphenyl

| Grignard Precursor | Grignard Formation | Coupling Catalyst | Additive/Oxidant | Solvent | Temperature | Yield | Reference |

|---|

The yield reported is for a mixture of tetramethylbiphenyl isomers.

Direct Halogenation and Subsequent Coupling Routes

An alternative synthetic strategy involves the direct halogenation of the aromatic precursor, o-xylene, followed by a coupling reaction. This approach avoids the synthesis of more complex precursors like boronic acids. The nuclear chlorination of o-xylene, for instance, can be achieved using a chlorinating agent in the presence of a Friedel-Crafts catalyst (e.g., iron-based) and a co-catalyst. This reaction typically produces a mixture of isomers, primarily 4-chloro-1,2-dimethylbenzene and 3-chloro-1,2-dimethylbenzene.

Following the halogenation step, the resulting halo-o-xylene can be used in a coupling reaction. A novel approach describes the direct halogenation of o-xylene derivatives, which are then subjected to a coupling reaction using magnesium and a transition metal catalyst. researchgate.net This method essentially combines the formation of a Grignard reagent in situ followed by a transition metal-catalyzed coupling, providing a streamlined route to the tetramethylbiphenyl product.

Table 5: Two-Step Halogenation-Coupling Route

| Step | Reactants | Reagents/Catalysts | Products | Key Features | Reference(s) |

|---|---|---|---|---|---|

| 1. Halogenation | o-Xylene | Cl₂, Friedel-Crafts catalyst (e.g., Fe) | Mixture of 3-chloro- and 4-chloro-o-xylene (B146410) | Direct halogenation of the starting arene |

Synthetic Routes to Key Tetramethylbiphenyl Derivatives and Intermediates

The preparation of key intermediates is foundational for the synthesis of the final target compounds. These routes often involve carbon-carbon bond formation to create the biphenyl core, followed by functional group manipulations.

Preparation of Functionalized Tetramethylbiphenyl Dihalides

Functionalized tetramethylbiphenyl dihalides are valuable intermediates for further chemical transformations, including the introduction of carboxylic acid functionalities. Their synthesis can be approached through two main strategies: the coupling of pre-halogenated precursors or the direct halogenation of the tetramethylbiphenyl core.

One of the most common methods for constructing the tetramethylbiphenyl framework involves the coupling of halogenated o-xylene derivatives. For instance, the homocoupling of 2,3-dimethylchlorobenzene can be achieved using a catalyst system of dichlorobis(triphenylphosphine)nickel(II) with zinc as an activator. The zinc reduces the Ni(II) to the active Ni(0) species, which facilitates the sp²-sp² coupling reaction. This approach provides a direct route to this compound.

Another versatile method is the cross-coupling of a Grignard reagent with a halo-substituted o-xylene. For example, 2,3,3',4'-tetramethylbiphenyl can be synthesized by the cross-coupling of 4-bromo-1,2-dimethylbenzene and 3,4-dimethylphenylmagnesium bromide using a NiF₂-PPh₃ (triphenylphosphine) catalyst. This strategy allows for the synthesis of unsymmetrical tetramethylbiphenyls. A similar approach using a manganese-based catalyst has also been reported for the coupling of Grignard reagents derived from halogenated o-xylenes. mdma.ch

Direct halogenation of the tetramethylbiphenyl scaffold presents an alternative route to dihalides. While specific examples for the direct dihalogenation of this compound are not extensively documented in readily available literature, methods for related substituted biphenyls have been described. For instance, direct iodination of methoxy-substituted biphenyls has been successfully achieved. The synthesis of 4,4'-dichloro-3,5,3',5'-tetramethylbiphenyl has been accomplished through the bis-diazotization of 3,5,3',5'-tetramethylbenzidine followed by a Sandmeyer reaction. osti.gov These examples suggest that direct halogenation of the tetramethylbiphenyl core is a feasible, albeit potentially challenging, synthetic strategy that may require specific reaction conditions to achieve the desired regioselectivity.

| Method | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Homocoupling | 2,3-Dimethylchlorobenzene | Dichlorobis(triphenylphosphine)nickel(II), Zinc | This compound | High | |

| Cross-Coupling | 4-Bromo-1,2-dimethylbenzene, 3,4-Dimethylphenylmagnesium bromide | NiF₂-PPh₃ | 2,3,3',4'-Tetramethylbiphenyl | - | |

| Grignard Coupling | Halogenated o-xylene, Magnesium, Iodine | Manganese element or manganese-containing compound | Tetramethylbiphenyl isomers | 71 | mdma.ch |

| Sandmeyer Reaction | 3,5,3',5'-Tetramethylbenzidine | - | 4,4'-Dichloro-3,5,3',5'-tetramethylbiphenyl | - | osti.gov |

Synthesis of Biphenyltetracarboxylic Dianhydride Isomers

Biphenyltetracarboxylic dianhydrides are crucial monomers for the synthesis of high-performance polyimides. The isomeric structure of the dianhydride significantly influences the properties of the final polymer. The most common route to these dianhydrides is the oxidation of the corresponding tetramethylbiphenyls to form biphenyltetracarboxylic acids, followed by a dehydration step.

The synthesis of 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA) typically starts from this compound. A multi-step process can be employed, beginning with the homocoupling of 2,3-dimethylchlorobenzene to yield this compound. This intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic medium (e.g., a mixture of water and pyridine) to form 2,2',3,3'-biphenyltetracarboxylic acid. rsc.org Subsequent dehydration of the tetra-acid, often through heating in acetic anhydride (B1165640) or by sublimation under high vacuum, affords the desired dianhydride. rsc.org Microwave-assisted synthesis has also been reported as a method to accelerate the preparation of 2,2',3,3'-biphenyltetracarboxylic dianhydride. plaschina.com.cn An alternative approach involves the reductive coupling of 3-nitro-o-xylene to produce bis(2,3-dimethyl)phenylhydrazine, which then undergoes rearrangement, deamination, and subsequent oxidation and dehydration to yield the dianhydride. patsnap.com

The preparation of 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) can be accomplished by the coupling of 4-halogenated o-xylene derivatives. One method involves reacting 4-bromo-o-xylene (B1216868) with magnesium and iodine to form a Grignard reagent, which is then coupled with 4-chloro-o-xylene in the presence of a nickel acetylacetonate (B107027) catalyst to give 3,3',4,4'-tetramethylbiphenyl. This intermediate is subsequently oxidized and dehydrated. Another route starts from N-(3-N,N-dimethylamino-propyl)-4-chlorophthalimide, which undergoes a nickel-catalyzed coupling reaction with zinc powder, followed by hydrolysis and dehydration to yield s-BPDA.

| Dianhydride Isomer | Precursor | Oxidizing Agent/Method | Dehydration Method | Overall Yield (%) | Reference |

| 2,2',3,3'-Biphenyltetracarboxylic Dianhydride (i-BPDA) | This compound | Potassium permanganate in H₂O/Pyridine (B92270) | Sublimation | - | rsc.org |

| 2,2',3,3'-Biphenyltetracarboxylic Dianhydride (i-BPDA) | Dimethyl 3-chlorophthalate | Nickel-catalyzed coupling, followed by hydrolysis | Heating in acid | 68 | tcichemicals.com |

| 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (a-BPDA) | 2,3,3',4'-Tetramethylbiphenyl | Liquid-phase oxidation | Dehydration | 74 | |

| 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (a-BPDA) | Dimethyl 4-chlorophthalate and Dimethyl 3-chlorophthalate | Nickel-catalyzed coupling, followed by hydrolysis | Dehydration | - | tcichemicals.com |

| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA) | 3,3',4,4'-Tetramethylbiphenyl | Oxidation | High-temperature dehydration | - | |

| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA) | N-(3-N,N-dimethylamino-propyl)-4-chlorophthalimide | Nickel-catalyzed coupling, followed by hydrolysis | Reflux with trimethylbenzene | 97 (dehydration step) |

Reactivity and Mechanistic Studies of 2,2 ,3,3 Tetramethylbiphenyl and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl (B1667301) Core

The reactivity of the 2,2',3,3'-tetramethylbiphenyl core towards substitution reactions is significantly influenced by the steric hindrance imposed by the four methyl groups. These groups, particularly those at the 2 and 2' positions (ortho-positions), physically obstruct the approach of reagents to the aromatic rings.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The methyl groups are activating groups, meaning they donate electron density to the benzene (B151609) ring, making it more susceptible to electrophilic attack. However, the steric hindrance from the methyl groups, especially at the ortho positions, can impede the approach of the electrophile. This steric effect often leads to lower reaction rates compared to less substituted biphenyls. Electrophilic substitution, when it does occur, is directed to the less hindered positions of the aromatic rings.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

For substituted biphenyls, the position of the incoming electrophile is determined by the electronic effects (activating or deactivating) and steric effects of the existing substituents. libretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.org

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. This type of reaction is less common for simple aromatic hydrocarbons like this compound unless a good leaving group (such as a halogen) is present on the ring and the ring is activated by electron-withdrawing groups. The steric hindrance from the methyl groups would also be a significant factor in NAS reactions, making it difficult for the nucleophile to approach the carbon atom bearing the leaving group. byjus.com

The SN2 mechanism, a type of nucleophilic substitution, involves a backside attack by the nucleophile. byjus.comlibretexts.org In the context of an aromatic ring, this is generally not feasible. However, related mechanisms can occur under specific conditions, often involving the formation of an intermediate.

Oxidation Pathways and Products of Methyl Groups

The methyl groups of this compound are susceptible to oxidation by strong oxidizing agents. This process can be controlled to yield various products, from partially oxidized species to the fully oxidized tetracarboxylic acid.

The oxidation of the methyl groups to carboxylic acid functionalities is a key transformation for producing valuable chemical intermediates. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are commonly employed for this purpose. evitachem.com The reaction is typically carried out under harsh conditions, such as heating in an acidic or alkaline solution.

For instance, the oxidation of a related compound, 2,4,4',6-tetramethylbiphenyl, to [1,1'-biphenyl]-2,4,4',6-tetracarboxylic acid (H4BPTC) is achieved by refluxing with KMnO4 in a potassium hydroxide (B78521) solution. rsc.org A similar approach can be envisioned for the oxidation of this compound.

Complete oxidation of all four methyl groups on the this compound core leads to the formation of 2,2',3,3'-biphenyltetracarboxylic acid. This tetracarboxylic acid can then be converted into its corresponding dianhydride, 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA), through dehydration. researchgate.net This is typically achieved by heating the tetracarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride (B1165640). nasa.gov

The synthesis of biphenyltetracarboxylic dianhydrides (BPDAs) is of significant interest as these compounds are monomers for high-performance polyimides. researchgate.net A facile method for preparing BPDAs involves the nickel-catalyzed electroreductive coupling of dimethyl chlorophthalates, followed by hydrolysis of the resulting tetra-ester and dehydration of the tetra-acid. researchgate.net

The isomeric purity of the resulting dianhydride is crucial for its application in polymer synthesis. For example, the synthesis of 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) often involves the oxidation of 3,3',4,4'-tetramethylbiphenyl. google.com

Table 1: Oxidation of Tetramethylbiphenyls

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2,4,4',6-Tetramethylbiphenyl | KMnO4, KOH | [1,1'-biphenyl]-2,4,4',6-tetracarboxylic acid | rsc.org |

| 3,3',4,4'-Tetramethylbiphenyl | KMnO4 | 3,3',4,4'-Biphenyltetracarboxylic acid | google.com |

Conversion of Methyl Groups to Carboxylic Acids

Reduction Reactions of Substituted Tetramethylbiphenyls

Reduction reactions of substituted 2,2',3,3'-tetramethylbiphenyls can target either the aromatic rings or the functional groups attached to them.

The biphenyl core itself can be reduced under specific conditions, although this generally requires harsh conditions or specialized catalysts. More commonly, reduction reactions are performed on derivatives of this compound that contain reducible functional groups. For example, if nitro groups were introduced onto the biphenyl core via nitration, these could be reduced to amino groups using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Similarly, carboxylic acid groups, formed from the oxidation of the methyl groups, can be reduced. For instance, the reduction of diphenoquinones, which can be formed from the oxidation of biphenyldiols, with zinc in acetic acid yields the corresponding biphenyl-4,4'-diols. jraic.com

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for optimizing reaction conditions and controlling product distribution.

Reaction Intermediates: Reaction intermediates are short-lived species that are formed and consumed during a chemical reaction. slideshare.net In electrophilic aromatic substitution reactions, a common intermediate is the arenium ion (or sigma complex), a carbocation formed by the attack of the electrophile on the aromatic ring. The stability of this intermediate influences the reaction rate. For nucleophilic aromatic substitution, intermediates such as Meisenheimer complexes can be formed. Radical reactions proceed through radical intermediates. acs.org The formation of radical intermediates has been proposed in the oxidative coupling of N,N-dialkylarylamines induced by SbCl5. semanticscholar.org

Transition States: The transition state is the highest energy point along the reaction coordinate, representing the point of maximum energy as reactants are converted into products. github.io According to the Hammond postulate, the structure of the transition state resembles the species (reactant, intermediate, or product) that is closest to it in energy. libretexts.org For endergonic steps, the transition state will resemble the product of that step. For exergonic steps, it will resemble the reactant.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for studying the structures and energies of reaction intermediates and transition states. These calculations can provide insights into reaction mechanisms, regioselectivity, and stereoselectivity that are difficult to obtain experimentally. For example, DFT studies on Buchwald-Hartwig aminations of substituted biphenyls have shown that steric hindrance from ortho-methyl groups can lower reaction rates.

Advanced Spectroscopic Characterization and Structural Analysis of 2,2 ,3,3 Tetramethylbiphenyl Compounds

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

While a specific, published crystal structure for 2,2',3,3'-tetramethylbiphenyl was not identified in a survey of available literature, the principles of crystallography and data from related hindered biphenyls allow for a detailed prediction of its solid-state characteristics.

The dihedral angle, or twist angle, between the two phenyl rings is a critical parameter defining the conformation of biphenyl (B1667301) compounds. In this compound, the steric repulsion between the methyl groups at the 2- and 2'-positions, as well as between the 3- and 3'-positions, forces the phenyl rings out of a coplanar arrangement. This steric strain is significant, and a large dihedral angle is expected to minimize these unfavorable interactions.

For comparison, less hindered isomers such as 2,3,3',4'-tetramethylbiphenyl exhibit a dihedral angle of 54.10°. iucr.orgiucr.org More heavily substituted systems, particularly those with substitutions at the 2,2',6, and 6' positions, can be forced into nearly orthogonal arrangements with dihedral angles approaching 90°. core.ac.uk It is therefore anticipated that the dihedral angle for this compound would be substantial, likely falling in the range of 60-80°, a value that would require experimental confirmation via X-ray diffraction.

In the solid state, the crystal packing of this compound would be governed by a network of weak intermolecular forces. mdpi.com Given the absence of strong hydrogen bond donors or acceptors, the primary interactions would be van der Waals forces.

Determination of Dihedral Angles Between Phenyl Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. The key feature of its spectra is the manifestation of its axial chirality and the dynamic process of rotation around the biphenyl bond.

At room temperature, where the rotation around the C1-C1' bond is slow on the NMR timescale, the ¹H NMR spectrum of this compound is expected to be complex. Due to the stable axial chirality, the two phenyl rings are chemically non-equivalent. This lack of symmetry would render all aromatic protons and all methyl groups chemically distinct.

Therefore, one would predict:

Aromatic Region: Six distinct signals for the six aromatic protons (H4, H5, H6, H4', H5', H6'). These would likely appear as a series of complex multiplets due to spin-spin coupling.

Aliphatic Region: Four separate singlets for the four methyl groups (2-Me, 3-Me, 2'-Me, 3'-Me).

The precise chemical shifts would depend on the specific shielding and deshielding effects arising from the molecule's twisted conformation.

Similar to the proton spectrum, the ¹³C NMR spectrum is expected to reflect the molecule's low symmetry. Assuming slow atropisomeric interconversion, all sixteen carbon atoms should be chemically distinct, giving rise to sixteen unique signals.

The predicted spectrum would show:

Aromatic Carbons: Twelve distinct resonances for the aromatic carbons. This includes four quaternary carbons attached to methyl groups, two quaternary carbons forming the biphenyl bond, and six protonated (CH) carbons.

Methyl Carbons: Four distinct resonances for the four methyl group carbons.

The chemical shifts can be predicted to fall into established ranges for substituted aromatic compounds.

Table 1: Predicted ¹³C and ¹H NMR Data for this compound This table is predictive, based on the principles of NMR spectroscopy for chiral, asymmetric molecules. Actual experimental values may vary.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic CH (6 positions) | ~6.8 - 7.5 | ~125 - 130 | Multiplets |

| Aromatic C-C (C1/C1') | - | ~140 - 145 | Singlet |

| Aromatic C-Me (C2/C2'/C3/C3') | - | ~135 - 140 | Singlet |

| Methyl CH₃ (4 positions) | ~1.8 - 2.5 | ~15 - 22 | Singlets |

To unambiguously assign the complex spectra and study the molecule's dynamics, several advanced NMR techniques are indispensable.

2D Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within each ring system, helping to trace the connectivity of the aromatic protons (e.g., H4 to H5, H5 to H6).

Heteronuclear Correlation (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal to its directly attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) couplings, which would allow for the definitive assignment of the quaternary carbons by observing correlations from the methyl and aromatic protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is paramount for stereochemical analysis as it detects through-space proximity between protons. For this compound, NOESY could show correlations between the protons of the 2-methyl group and the H-6' proton on the adjacent ring. Such an observation would provide conclusive evidence of the twisted conformation and help assign the relative positions of the substituents.

Dynamic NMR (DNMR): By acquiring NMR spectra at various temperatures, the kinetics of the atropisomeric interconversion can be studied. chemrxiv.orgrsc.org As the temperature is raised, the rate of rotation around the C1-C1' bond increases. This would be observed in the spectra as a broadening of the initially sharp, distinct signals. At a high enough temperature (the coalescence temperature), the signals for corresponding positions on the two rings would merge into single, averaged peaks. Analysis of the spectra at different temperatures allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, providing a quantitative measure of the atropisomers' stability. solvias.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. wikipedia.org While IR spectroscopy measures the absorption of infrared radiation corresponding to transitions between vibrational energy levels that induce a change in the molecule's dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser) due to changes in the molecule's polarizability during a vibration. edinst.comlibretexts.org Together, they provide a detailed "fingerprint" of a molecule's structure. wikipedia.org

For a polyatomic molecule like this compound (C₁₆H₁₈), which is non-linear, the number of expected fundamental vibrational modes is 3N-6, where N is the number of atoms. libretexts.org With 34 atoms (16 carbon, 18 hydrogen), the molecule has 96 possible vibrational modes. These motions include the stretching and bending of bonds within the phenyl rings and the attached methyl groups, as well as vibrations associated with the biphenyl backbone itself. libretexts.org

Key vibrational modes expected for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the four methyl groups is expected in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon double bonds within the two phenyl rings generally produce a series of peaks in the 1620-1450 cm⁻¹ region. researchgate.net

C-C Inter-ring Stretching: The stretching vibration of the C-C single bond connecting the two phenyl rings is a characteristic feature of biphenyls. This mode is often observed in the Raman spectrum around 1280 cm⁻¹. researchgate.net

Methyl Group Bending: Asymmetric and symmetric bending vibrations (scissoring) of the CH₃ groups are expected near 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Ring Breathing Modes: The symmetric, in-phase expansion and contraction of the benzene (B151609) rings (trigonal breathing mode) typically gives a strong, sharp peak in the Raman spectrum around 1000 cm⁻¹. researchgate.net

Out-of-Plane C-H Bending: These vibrations are characteristic of the substitution pattern on the benzene ring and appear in the lower frequency region (below 900 cm⁻¹).

The table below summarizes the expected vibrational frequencies for this compound based on characteristic group frequencies for substituted aromatic compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman |

| Aliphatic C-H Stretch (from -CH₃) | 2960 - 2850 | IR & Raman |

| Aromatic C=C Ring Stretch | 1620 - 1450 | IR & Raman |

| Methyl C-H Bend (Asymmetric & Symmetric) | 1460 - 1380 | IR |

| Inter-ring C-C Stretch | ~1280 | Raman (strong) |

| Aromatic Ring Breathing | ~1000 | Raman (strong) |

| Out-of-Plane C-H Bend | 900 - 675 | IR (strong) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides crucial information about a compound's molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable insights into the molecule's structure. msu.edu

For this compound (C₁₆H₁₈), the exact molecular weight is approximately 210.31 g/mol . nih.govnist.gov In electron ionization (EI) mass spectrometry, the spectrum would be expected to show a distinct molecular ion peak (M⁺) at m/z 210.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For alkyl-substituted aromatic compounds, common fragmentation pathways include the cleavage of bonds beta to the aromatic ring (benzylic cleavage) and the loss of alkyl radicals. msu.edulibretexts.org A patent describing the synthesis of a tetramethylbiphenyl reported a mass spectrum with key peaks at m/z = 210, 178, 105, 77, and 51, which is consistent with the expected fragmentation pathways. google.com

Expected fragmentation for this compound:

Loss of a Methyl Radical: A primary fragmentation pathway involves the loss of a methyl group (•CH₃, 15 Da) to form a stable benzylic-type cation at m/z 195.

Loss of Two Methyl Radicals: Subsequent or concurrent loss of a second methyl group can lead to a fragment at m/z 180. The reported peak at m/z 178 may result from the loss of two methyl groups followed by the loss of two hydrogen atoms (H₂). google.com

Cleavage of the Biphenyl Bond: Scission of the central C-C bond connecting the two rings would lead to the formation of a dimethylphenyl cation at m/z 105.

Formation of Phenyl Cation: Further fragmentation of the aromatic rings can lead to common, smaller ions such as the phenyl cation at m/z 77 and its subsequent fragmentation product at m/z 51. google.com

The table below details the likely fragmentation patterns for this compound.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 210 | Molecular Ion | [C₁₆H₁₈]⁺• | Represents the intact molecule. |

| 195 | [M - CH₃]⁺ | [C₁₅H₁₅]⁺ | Loss of a single methyl radical. |

| 178 | [M - 2CH₃ - 2H]⁺ | [C₁₄H₁₀]⁺• | Observed in related syntheses, likely involves rearrangement. google.com |

| 105 | Dimethylphenyl Cation | [C₈H₉]⁺ | Result of inter-ring C-C bond cleavage. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Common fragment from benzene ring degradation. |

Spectroscopic Methods for Purity Assessment and Structural Integrity Validation

Ensuring the purity and structural integrity of a chemical compound is critical for its use in research and industrial applications. Spectroscopic methods are central to this quality control process, providing non-destructive and highly sensitive analysis. orientjchem.org

Purity Assessment: The purity of a this compound sample can be assessed by searching for extraneous signals in its spectra.

Chromatography-Mass Spectrometry (e.g., GC-MS): This is a powerful combination for purity assessment. Gas chromatography separates the target compound from any impurities, such as starting materials from synthesis (e.g., halogenated xylenes), coupling byproducts, or other tetramethylbiphenyl isomers. The mass spectrometer then provides a spectrum for each separated component, allowing for their identification. The relative area of the chromatographic peaks can be used to quantify purity.

NMR Spectroscopy: While not detailed here, ¹H and ¹³C NMR are extremely sensitive to impurities. The presence of unexpected signals or incorrect integration ratios would indicate contamination.

Vibrational Spectroscopy (IR/Raman): The presence of unexpected absorption bands in the IR or Raman spectrum can indicate impurities. For example, a broad absorption around 3300 cm⁻¹ might suggest a hydroxyl (-OH) impurity, while a sharp peak around 1700 cm⁻¹ could point to a carbonyl (C=O) contaminant.

Structural Integrity Validation: Spectroscopy validates that the correct molecule has been synthesized and that it has not degraded.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of the compound. wiley-vch.de By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions, confirming structural integrity at the most fundamental level. The fragmentation pattern in standard MS also serves as a fingerprint to confirm the structure.

Vibrational Spectroscopy (IR/Raman): The presence of all expected vibrational modes and the absence of others confirms the compound's structure. For instance, confirming the aromatic C-H stretches, aliphatic C-H stretches, and the characteristic ring modes validates the tetramethylbiphenyl structure. Low-frequency Raman spectroscopy can be particularly useful for differentiating between different crystalline forms (polymorphs) of a solid sample, which is an aspect of structural integrity. coherent.com

Combined Approach: Often, a combination of methods is used. For example, comparing the experimental IR and Raman spectra against those predicted by computational methods like Density Functional Theory (DFT) can provide a high degree of confidence in the structural assignment. researchgate.net

The following table summarizes the application of these methods for quality control.

| Technique | Role in Purity Assessment | Role in Structural Integrity Validation |

|---|---|---|

| IR Spectroscopy | Detects functional group impurities (e.g., -OH, C=O). | Confirms presence of expected functional groups (aromatic rings, methyl groups). |

| Raman Spectroscopy | Provides a fingerprint that can reveal unknown contaminants. | Confirms skeletal structure (e.g., inter-ring C-C bond, ring breathing modes) and can identify polymorphs. |

| Mass Spectrometry (GC-MS) | Separates and identifies volatile impurities. Quantifies purity. | Confirms molecular weight and provides a characteristic fragmentation pattern. |

| High-Resolution MS (HRMS) | Can help identify unknown impurity formulas. | Provides unambiguous confirmation of the elemental formula (e.g., C₁₆H₁₈). |

Computational and Theoretical Investigations of Tetramethylbiphenyl Systems

Density Functional Theory (DFT) Studies on Molecular Conformation

DFT has become an indispensable tool for studying complex chemical systems, including the conformational preferences of substituted biphenyls like 2,2',3,3'-tetramethylbiphenyl. umn.edu These computational methods allow for the detailed examination of molecular geometries and the energetic landscapes associated with conformational changes.

| Compound | Method | Calculated Torsional Angle (°) |

| Biphenyl (B1667301) | Electron Diffraction | ~44 |

| 4,4'-Difluorobiphenyl | STO-3G MO | ~45 |

| 2,2',6,6'-Tetramethylbiphenyl | - | ~90 cdnsciencepub.com |

The energy required to rotate the phenyl rings relative to each other is known as the rotational barrier. DFT calculations can quantify these barriers, providing insight into the molecule's conformational flexibility. For substituted biphenyls, the rotational barrier is influenced by both steric and electronic effects. researchgate.net The transition states for this rotation typically occur at planar (0°) and orthogonal (90°) conformations. Calculating the energies of the equilibrium conformation and these transition states allows for the determination of the rotational energy barriers. Studies on various substituted biphenyls have shown that methods like B3LYP-D, B97-D, and TPSS-D3 provide accurate results for torsional barriers when compared to experimental data. researchgate.net For the parent biphenyl molecule, the experimental barriers for rotation are approximately 6.0 ± 2.1 kJ/mol at 0° and 6.5 ± 2.0 kJ/mol at 90°. comporgchem.com The presence of four methyl groups in this compound would be expected to significantly increase these barriers.

| Compound | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) | Method |

| Biphenyl | 6.0 ± 2.1 | 6.5 ± 2.0 | Experimental comporgchem.com |

| Biphenyl | 8.0 | 8.3 | Corrected CCSD(T) comporgchem.com |

Calculation of Equilibrium Torsional Angles

Electronic Structure Analysis

The electronic structure of this compound is intrinsically linked to its conformation. The degree of π-conjugation between the two phenyl rings is highly dependent on the torsional angle.

Molecular Orbital (MO) theory provides a framework for understanding the electronic interactions within a molecule. In biphenyl systems, the π-orbitals of the two phenyl rings can overlap to form delocalized molecular orbitals. pearson.com The extent of this overlap, and therefore the stabilization gained from π-conjugation, is maximized in a planar conformation and is completely absent in a 90° twisted conformation. For this compound, the steric clash of the ortho-methyl groups forces a non-planar conformation, which reduces the π-conjugation between the rings. This interplay between steric hindrance and electronic stabilization determines the final equilibrium geometry. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic properties. scivisionpub.com Computational studies show that methyl substituents can lower the HOMO-LUMO gap.

Molecular Orbital Theory Applied to Biphenyl Conformational Preferences

Simulations of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules, or crystal packing, is determined by a balance of intermolecular forces. For this compound, these interactions would primarily consist of van der Waals forces. Computational simulations can predict the most stable crystal packing arrangements by calculating the lattice energy. Studies on similar molecules, like 2,3,3′,4′-tetramethylbiphenyl, have shown that even in unsymmetrical molecules, specific packing motifs can arise, such as the apparent dimerization of ortho-dimethylphenyl groups. researchgate.net These packing arrangements are influenced by the molecule's shape and the distribution of partial charges on its surface. The analysis of Hirshfeld surfaces can help visualize and quantify these intermolecular interactions. scivisionpub.com

Mechanistic Modeling of Reaction Pathways

Computational chemistry serves as a powerful "computational microscope" for investigating the detailed mechanisms of chemical reactions involving complex molecules like this compound. By employing methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), researchers can map out the entire potential energy surface (PES) of a reaction. This process involves identifying and characterizing the structures and energies of all stationary points, including reactants, products, reaction intermediates, and, most critically, transition states. Such modeling provides invaluable insights into reaction kinetics and thermodynamics, guiding the rational design of new synthetic routes and catalysts.

The core of mechanistic modeling lies in the precise location and characterization of transition states (TS) and reaction intermediates (IM). A transition state represents the highest energy point along a reaction coordinate, an ephemeral structure that is a maximum in one energetic dimension and a minimum in all others. Computationally, a TS is confirmed by a geometry optimization followed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the shrinking of a bond being formed). In contrast, reaction intermediates are local minima on the PES, representing transient but stable species that exist for a finite lifetime. Their computational verification requires that a frequency calculation yields all real (positive) vibrational frequencies.

For a system like this compound, these techniques can be applied to understand its synthesis or subsequent transformations. For instance, modeling the final reductive elimination step in a palladium-catalyzed cross-coupling reaction to form the central C-C' bond would involve locating the transition state for this bond-forming event.

Consider a hypothetical intramolecular dehydrogenative C-H/C-H coupling reaction of this compound, catalyzed by a palladium complex to form a polycyclic aromatic system. A DFT study could elucidate the following pathway:

Reactant Complex (RC): The catalyst coordinates to the biphenyl substrate. This is a stable intermediate.

Transition State 1 (TS1): The catalyst mediates the activation and cleavage of a C-H bond on one of the phenyl rings. This is typically the rate-determining step and has the highest activation barrier.

Palladacycle Intermediate (IM1): A stable five-membered ring intermediate is formed, containing a C-Pd bond.

Transition State 2 (TS2): The second C-H bond on the adjacent ring is activated, leading towards the formation of the new C-C bond.

Product Complex (PC): The cyclized product is formed but remains coordinated to the regenerated catalyst before dissociation.

The calculated relative energies provide the activation barriers (E_a = E_TS - E_Reactant) and reaction energies (ΔE_rxn = E_Product - E_Reactant), which dictate the reaction's feasibility and rate.

| Species | Description | Relative Energy (ΔE, kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| RC | Reactant Complex | 0.0 | N/A |

| TS1 | First C-H Activation Transition State | +24.8 | -1550 (C-H stretch) |

| IM1 | Palladacycle Intermediate | -3.5 | N/A |

| TS2 | C-C Bond Forming Transition State | +18.2 | -410 (C-C formation) |

| PC | Product Complex | -21.7 | N/A |

Beyond determining if a reaction occurs, computational modeling excels at predicting how it occurs in terms of selectivity.

Stereoselectivity: The most significant stereochemical feature of this compound is its axial chirality. The steric hindrance imposed by the four methyl groups prevents free rotation about the central C1-C1' biphenyl bond, giving rise to stable, non-superimposable mirror-image conformations known as atropisomers ((R) and (S)). In an asymmetric synthesis of this compound, computational chemistry can predict the enantiomeric excess (ee) by calculating the energies of the diastereomeric transition states that lead to each enantiomer. According to transition state theory, the ratio of products is determined by the difference in the free energies of activation (ΔΔG‡) for the competing pathways. A lower energy transition state leads to the major product. By modeling a reaction with a chiral catalyst or auxiliary, one can compare the energy of TS-(R) (leading to the R-atropisomer) and TS-(S) (leading to the S-atropisomer).

Regioselectivity: For reactions such as electrophilic aromatic substitution (e.g., nitration, halogenation), this compound presents three distinct positions for substitution on each ring: C4/C4', C5/C5', and C6/C6'. Computational models can predict the preferred site of attack by calculating the activation barriers for each pathway. This is typically done by locating the transition state for the formation of the Wheland intermediate (or sigma complex) at each position. The pathway with the lowest activation barrier will correspond to the major regioisomeric product. Steric hindrance from the adjacent methyl groups and electronic activation/deactivation patterns dictate the relative energies. For example, attack at the C4 and C6 positions would experience significant steric clash with the ortho- and meta-methyl groups, respectively, likely leading to higher activation barriers compared to attack at the less hindered C5 position.

| Reaction Type | Pathway | Description | Calculated ΔE‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Asymmetric Synthesis | TS-(R) | Transition state leading to (R)-atropisomer | 19.5 | Major product is (R)-isomer; High ee predicted (ΔΔE‡ = 1.8 kcal/mol) |

| TS-(S) | Transition state leading to (S)-atropisomer | 21.3 | ||

| Electrophilic Nitration | Attack at C4 | Formation of σ-complex at C4 position | 29.5 | Major product is 5-nitro-substituted; High regioselectivity |

| Attack at C5 | Formation of σ-complex at C5 position | 24.1 | ||

| Attack at C6 | Formation of σ-complex at C6 position | 27.8 |

Elucidation of Transition States and Reaction Intermediates

Theoretical Basis for Electronic Control of Conformation

The three-dimensional structure of this compound is governed by a delicate interplay between opposing electronic and steric forces. The fundamental conformational variable is the dihedral angle (φ) between the planes of the two phenyl rings.

Electronic Effects: From an electronic standpoint, π-conjugation favors a planar conformation (φ = 0° or 180°). In this arrangement, the p-orbitals of the two aromatic systems can overlap effectively, leading to delocalization of π-electrons across the entire biphenyl core. This delocalization is a stabilizing electronic effect.

Steric Effects: Conversely, steric hindrance provides a powerful counteracting force. In this compound, the presence of methyl groups at both ortho (C2, C2') and meta (C3, C3') positions creates severe van der Waals repulsion. In a planar conformation, the hydrogen atoms of the ortho-methyl groups would clash significantly, resulting in immense steric strain. To alleviate this strain, the molecule must twist about the central C1-C1' bond, increasing the dihedral angle.

The equilibrium geometry of the molecule is the conformation that minimizes the total energy, representing the optimal balance between maximizing π-conjugation and minimizing steric repulsion. For this compound, the steric repulsion from the four methyl groups is the dominant factor, forcing the rings into a highly twisted, non-planar arrangement with a large dihedral angle.

Theoretical calculations are essential for quantifying these effects. By performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the dihedral angle, one can map the energetic landscape of this rotation. Such a scan reveals the minimum energy conformation (the equilibrium dihedral angle) and the height of the rotational barrier (the energy difference between the stable twisted conformer and the planar transition state for rotation). Different levels of theory can be used to model this, with methods that better account for dispersion and non-covalent interactions (e.g., DFT with M06-2X functional, or Møller–Plesset perturbation theory, MP2) typically providing results in better agreement with experimental data from X-ray crystallography.

| Computational Method | Basis Set | Equilibrium Dihedral Angle (φ) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | 72.8° | 29.1 |

| DFT (M06-2X) | cc-pVTZ | 70.3° | 33.5 |

| MP2 | cc-pVTZ | 70.1° | 34.6 |

| Experimental (X-ray) | N/A | ~70° | Not directly measured |

The data illustrates that while simpler DFT methods like B3LYP can capture the general twisted nature, more sophisticated methods that include a better description of dispersion forces (M06-2X, MP2) predict a slightly tighter dihedral angle and a higher rotational barrier, reflecting a more accurate representation of the intense steric clash.

Applications of 2,2 ,3,3 Tetramethylbiphenyl and Its Derivatives in Advanced Materials and Catalysis

Utilization in Polymer Chemistry and High-Performance Materials

The strategic use of 2,2',3,3'-tetramethylbiphenyl and its derivatives is a key area of research in polymer science, aimed at creating materials that can withstand extreme conditions and perform reliably in demanding applications.

Monomers for Polyimides and Poly(ether imide)s

Polyimides and poly(ether imide)s are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. faa.gov The introduction of the this compound moiety into the polymer chain, typically through dianhydride monomers, has been shown to impart specific desirable characteristics.

A crucial monomer derived from this compound is 2,2′,3,3′-biphenyltetracarboxylic dianhydride (iBPDA). An optimized synthesis of iBPDA has been developed to produce high molecular weight polyimides. mdpi.com This process involves the oxidation of 2,2′,3,3′-tetramethylbiphenyl using a mixture of water and pyridine (B92270) with potassium permanganate (B83412) (KMnO4) to form 2,2′,3,3′-biphenyltetracarboxylic acid (iBPTA), which is then dehydrated to the dianhydride. mdpi.com

High molecular weight aromatic polyimides have been successfully synthesized by reacting iBPDA with commercial diamines such as 2,2-bis(4-aminophenyl) hexafluoropropane (6FpDA). mdpi.com The resulting polyimides can be processed into dense membranes. To ensure the complete elimination of residual solvent and achieve full cycloimidization, these membranes undergo thermal treatment at temperatures exceeding their glass transition temperature, typically around 350 °C. mdpi.com

Novel optically transparent and organosoluble poly(ether imide)s (PEIs) have also been prepared from 4,4′-bis(3,4-dicarboxyphenoxy)-3,3′,5,5′-tetramethylbiphenyl dianhydride and various fluorinated bis(ether amine)s. researchgate.net These PEIs, particularly those prepared via chemical imidization, exhibit excellent optical clarity with low yellowness index values. researchgate.net

Table 1: Synthesis and Properties of a Polyimide Derived from iBPDA

| Property | Value | Reference |

|---|---|---|

| Monomers | 2,2′,3,3′-biphenyltetracarboxylic dianhydride (iBPDA), 2,2-bis(4-aminophenyl) hexafluoropropane (6FpDA) | mdpi.com |

| Thermal Treatment | > Glass transition temperature (350 °C) | mdpi.com |

| Resulting Polymer | High molecular weight aromatic polyimide | mdpi.com |

The contorted structure of the iBPDA monomer, resulting from steric interactions, creates a non-linear shape that hinders efficient polymer chain packing. mdpi.com This structural feature is a key contributor to the properties of the resulting polyimides.

The incorporation of the tetramethylbiphenyl moiety generally leads to polymers with high thermal stability. For instance, polyimides derived from iBPDA exhibit good thermal resistance. mdpi.com Similarly, poly(ether imide)s based on 4,4′-bis(3,4-dicarboxyphenoxy)-3,3′,5,5′-tetramethylbiphenyl dianhydride show high thermal decomposition temperatures (above 490°C) and glass transition temperatures ranging from 245–315°C. researchgate.net

The mechanical properties of these polymers are also noteworthy. The polyimides derived from iBPDA demonstrate good mechanical strength, making them suitable for applications such as high-pressure gas purification. mdpi.com The rigid and non-coplanar structure of the tetramethylbiphenyl unit contributes to the rigidity of the polymer chains, which in turn enhances their mechanical performance. researchgate.net

Table 2: Thermal and Optical Properties of Fluorinated Poly(ether imide)s with Tetramethylbiphenyl Moiety

| Property | Range of Values | Reference |

|---|---|---|

| Thermal Decomposition Temperature (10% weight loss) | > 490°C | researchgate.net |

| Glass Transition Temperature (Tg) | 245–315°C | researchgate.net |

| Dielectric Constant (1 MHz) | 2.95–3.29 | researchgate.net |

| Moisture Absorption | 0.17–0.86 wt% | researchgate.net |

| Cutoff Wavelengths | < 380 nm | researchgate.net |

| Yellowness Index (b* values) | 5.2 to 7.3 | researchgate.net |

Synthesis and Properties of Polymers Derived from Tetramethylbiphenyl Dianhydrides

Epoxy Resins with Tetramethylbiphenyl Backbones

Epoxy resins are a versatile class of thermosetting polymers widely used in coatings, adhesives, and composite materials due to their excellent adhesion, chemical resistance, and durability. cymitquimica.comsmolecule.com The incorporation of a tetramethylbiphenyl backbone into epoxy resins has been investigated as a strategy to enhance their thermal stability and other performance characteristics. researchgate.net

The properties of cured epoxy resins are highly dependent on the crosslinking agent (or curing agent) used. In the context of tetramethylbiphenyl-based epoxy resins, various crosslinking agents are employed to achieve desired material properties. For example, 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl is a multifunctional epoxy compound that can be used as a crosslinking agent or curing component in high-performance epoxy resins. musechem.com Its symmetrical structure and multiple reactive sites contribute to enhanced thermal stability, chemical resistance, and mechanical strength in the final polymer system. musechem.com

Aromatic diamines are another important class of curing agents for tetramethylbiphenyl epoxy resins. The reaction between the epoxy groups of a resin like 4,4′-diglycidyl(3,3′,5,5′-tetramethylbiphenyl) epoxy (TMBP) and an aromatic diamine such as p-phenylenediamine (B122844) (PDA) leads to a crosslinked network. researchgate.net The molar ratio of the epoxy resin to the curing agent is a critical parameter that influences the cure kinetics and the final properties of the thermoset. researchgate.net

A key advantage of incorporating the tetramethylbiphenyl moiety into epoxy resins is the resulting improvement in thermal stability. researchgate.net The rigid rod-like structure of the tetramethylbiphenyl group contributes to the stiffness and rigidity of the polymer backbone, which in turn enhances its resistance to thermal degradation. researchgate.net For instance, an epoxy system composed of TMBP cured with PDA in a 2/1 molar ratio exhibited the highest glass transition temperature and thermal degradation temperature compared to other ratios. researchgate.net

The presence of tetramethyl groups on the biphenyl (B1667301) backbone also enhances the solubility of the epoxy resin in organic solvents. cymitquimica.com This improved solubility can be advantageous during processing and formulation. Furthermore, the introduction of the biphenyl structure can lead to decreased water uptake in the cured epoxy resin, which is beneficial for applications where moisture resistance is important. researchgate.net

Table 3: Properties of Epoxy Resins with Tetramethylbiphenyl Backbone

| Property | Observation | Reference |

|---|---|---|

| Thermal Stability | Enhanced due to the rigid rod structure of the tetramethylbiphenyl group. | researchgate.net |

| Glass Transition Temperature | Highest for a 2/1 molar ratio of TMBP to PDA. | researchgate.net |

| Solubility | Enhanced in organic solvents due to the presence of tetramethyl groups. | cymitquimica.com |

| Water Uptake | Decreased with the introduction of the biphenyl structure. | researchgate.net |

Crosslinking Agents and Their Role in Resin Properties

Microporous Organic Polymers (MOPs) and Covalent Organic Frameworks (COFs)

Microporous organic polymers (MOPs) are a class of materials characterized by pore sizes smaller than 2 nm. nih.gov They are constructed from light, non-metallic elements and can be either amorphous or crystalline. nih.gov Covalent Organic Frameworks (COFs) are a subset of MOPs with crystalline structures. The unique properties of MOPs and COFs, including high surface areas and tunable porosity, make them suitable for applications in gas separation, catalysis, and molecular sensing. nih.govresearchgate.net

Design and Synthesis of Biphenyl-Based Tetrahedroid Nodes

The contorted structure of 2,2',6,6'-tetrasubstituted biphenyls, where the two phenyl rings are nearly perpendicular, allows them to act as "tetrahedroid" nodes in the construction of three-dimensional MOPs and COFs. nih.govresearchgate.net This tetrahedral-like geometry can lead to polymers with high surface areas and robust, three-dimensional connectivity. nih.govresearchgate.net

For instance, a meta-enchained polyphenylene was synthesized from a 2,2',6,6'-tetramethylbiphenyl-based monomer. nih.govresearchgate.net The resulting polymer was microporous with a Brunauer–Emmett–Teller (BET) surface area of 495 m²/g. nih.govresearchgate.net In another study, the introduction of methyl groups at the ortho positions of biphenyl-based precursors was shown to twist the building blocks from a planar to a tetrahedral-like structure, leading to the formation of a 3D COF with a 7-fold interpenetrated structure and a pts topology. nih.gov This contrasts with the 2D sheet-like structure with AB stacking mode formed from the non-methylated analogue. nih.gov Both the 2D and 3D COFs exhibited high crystallinity and large surface areas. nih.gov

The synthesis of these polymers often involves methods like Yamamoto polymerization or Schiff base condensation. nih.govrsc.org The conditions of the synthesis, such as temperature and the choice of monomers, can significantly influence the properties of the resulting polymer, including its surface area and porosity. researchgate.net

Table 1: Properties of Biphenyl-Based Microporous Polymers

| Monomer/Node | Polymer Type | Surface Area (SBET) | Porosity | Reference |

| 2,2',6,6'-Tetramethylbiphenyl-based monomer | meta-enchained polyphenylene | 495 m²/g | Microporous | nih.govresearchgate.net |

| Biphenyl-based precursor with ortho methyl groups | 3D COF | High | Microporous | nih.gov |

| 2,2',6,6'-tetramethylbiphenyl-based and unsubstituted biphenyl-based monomers | Copolymer | Lower than homopolymer | Microporous and Mesoporous | researchgate.net |

Modulating Optical Properties Through Biphenyl Contortion

The contortion of the biphenyl moiety in these polymers can significantly modulate their optical properties. nih.govresearchgate.netrsc.org It was hypothesized and demonstrated that the hindered biphenyl unit could influence the fluorescence of the resulting polymer. nih.govresearchgate.net

A microporous polymer constructed from a 2,2',6,6'-tetramethylbiphenyl-based monomer, where the phenyl rings are nearly perpendicular, was found to absorb near-UV light and emit blue fluorescence. nih.govresearchgate.net This is noteworthy because the meta-enchainment would typically be expected to break the conjugation required for fluorescence. nih.govresearchgate.net In contrast, a related copolymer synthesized from both 2,2',6,6'-tetramethylbiphenyl-based and unsubstituted biphenyl-based monomers was microporous but not fluorescent. nih.govresearchgate.net This highlights the critical role of the specific contorted biphenyl structure in inducing the observed optical properties. The polymerization process itself can enhance or alter the optical properties of the constituent organic molecules. rsc.org

Liquid Crystalline Materials with Biphenyl Mesogenic Units

The rigid and anisotropic nature of the biphenyl core makes it a suitable mesogenic unit for the design of liquid crystalline materials. rsc.orgrsc.org The introduction of substituents, such as methyl groups in this compound, can influence the mesogenic properties.

Calamitic mesogens with axially chiral 3,3′-dinitro-2,2′,6,6′-tetramethylbiphenyl cores have been synthesized and characterized. rsc.orgrsc.org These compounds, featuring terminal chains like 4-alkoxybenzoate and 4-alkoxybicyclo[2.2.2]octane-1-carboxylate, primarily form a chiral nematic (N) phase with a pitch in the submicron range that increases with temperature. rsc.orgrsc.org The bicyclo[2.2.2]octane segment was found to be effective in shielding the lateral bulk of the chiral biphenyl core, thereby promoting the liquid crystalline behavior. rsc.orgrsc.org Some homologues with longer alkoxy terminal chains were observed to form a chiral smectic A (SmA) phase. rsc.org

The polarization power of ferroelectric liquid crystals induced by atropisomeric dopants derived from 4,4'-dihydroxy-2,2',6,6'-tetramethyl-3,3'-dinitrobiphenyl was found to be highly dependent on the core structure of the smectic C host. acs.org For example, a dopant gave a significantly higher polarization power in a phenylpyrimidine host compared to a phenyl benzoate (B1203000) host, indicating strong core-core interactions. acs.org

Role as Chiral Ligands in Asymmetric Catalysis

The atropisomeric chirality of hindered biphenyls, including derivatives of this compound, makes them excellent scaffolds for the development of chiral ligands for asymmetric catalysis. chemrxiv.orgresearchgate.net These ligands are crucial for controlling the enantioselectivity and regioselectivity of various organic transformations. chemrxiv.org

Synthesis of Chiral Phosphine (B1218219) and Bis(phenolate) Ligands from Tetramethylbiphenyl Backbones

The synthesis of chiral ligands often involves the functionalization of the biphenyl backbone with coordinating groups like phosphines or phenolates. researchgate.netrsc.org The development of P-chiral phosphine ligands, where the chirality is centered on the phosphorus atom, has been a significant area of research. nih.govnih.gov The use of phosphine-boranes as intermediates has facilitated the synthesis of these ligands. nih.govnih.gov

A family of chiral phosphine-phosphite ligands with a substituted ethane (B1197151) backbone has been synthesized from a 3,3′-di-tert-butyl-5,5′,6,6′-tetramethyl-2,2′-biphenol-derived backbone. researchgate.net Similarly, bulky bis(phenolate) ligands, such as 5,5',6,6'-tetramethyl-3,3'-di-tert-butyl-1,1'-bi-2,2'-phenolate (BIPHEN²⁻), have been synthesized and used to create a steric barrier around a metal center. nih.gov These ligands are important in various catalytic applications, including ring-closing metathesis and lactide polymerization. nih.gov

Applications in Enantioselective and Regioselective Organic Transformations

Chiral ligands derived from tetramethylbiphenyl backbones have been successfully applied in a range of enantioselective and regioselective reactions. The efficiency and selectivity of these catalysts are often dependent on the specific structure of the ligand and the reaction conditions. chemrxiv.org

Cationic rhodium complexes with chiral phosphine-phosphite ligands derived from a substituted biphenol backbone have shown high enantioselectivity in the hydrogenation of methyl (Z)-α-acetamidocinnamate and dimethyl itaconate. researchgate.net Phosphoramidite ligands based on ortho-substituted biphenols have been used in the copper-catalyzed conjugate addition of dialkylzinc reagents to Michael acceptors, achieving high enantioselectivities (up to 99% ee). acs.org

In regioselective transformations, the structure of the ligand plays a key role in directing the outcome of the reaction. For example, copper hydride or boryl copper species have been used to catalyze the regioselective transformation of alkynes, where the key step is the regioselective addition of the copper species to the alkyne. rsc.org

Design Principles for Enhancing Catalytic Efficiency and Stereocontrol

Currently, there is a notable absence of specific studies focusing on this compound or its direct derivatives as ligands in catalytic applications. Research in biphenyl-based catalysis tends to focus on isomers with different substitution patterns, such as those that can be readily functionalized to create chiral environments for asymmetric catalysis.

For a molecule like this compound to be adapted for catalysis, several design principles would need to be applied. The primary challenge lies in its relatively inert methyl groups. To enhance catalytic efficiency and introduce stereocontrol, the biphenyl backbone would likely require modification.

Hypothetical Design Principles:

Functionalization: The methyl groups or the aromatic rings would need to be functionalized to introduce coordinating atoms (e.g., phosphorus, oxygen, nitrogen). This could be achieved through oxidation of the methyl groups to carboxylic acids or benzylic bromination followed by substitution.

Chiral Induction: To achieve stereocontrol, chiral moieties would need to be introduced. This often involves creating atropisomeric systems, where rotation around the biphenyl C-C bond is restricted. The 2,2',3,3'-substitution pattern provides significant steric hindrance around the biphenyl bond, which could be exploited to create stable atropisomers if further bulky functional groups were introduced at the remaining ortho-positions (6 and 6').

Electronic Tuning: The electronic properties of the ligand influence the activity of the metal center. Electron-donating or electron-withdrawing groups could be added to the aromatic rings to modulate the catalytic activity for specific reactions.

While these principles are well-established for other biphenyl ligands, their application to the 2,2',3,3'-isomer remains a theoretical exercise pending further empirical research.

Intermediates in Complex Organic Synthesis

The utility of a compound as a synthetic intermediate is largely defined by its reactivity and the accessibility of its derivatives. Patents have confirmed methods for the synthesis of this compound, primarily through the coupling of halogenated o-xylene (B151617) derivatives.

This compound serves as a foundational structure that can be elaborated into more complex molecules. The four methyl groups offer potential sites for functionalization, making it a precursor for various multi-functionalized aromatic compounds.

Synthetic Pathways:

Oxidation: The methyl groups can be oxidized to form carboxylic acids. For example, oxidation with strong agents like potassium permanganate could potentially yield 2,2',3,3'-biphenyltetracarboxylic acid. This tetra-acid or its corresponding dianhydride could then serve as a monomer for the synthesis of high-performance polymers like polyimides, similar to how other tetramethylbiphenyl isomers are used. nasa.gov